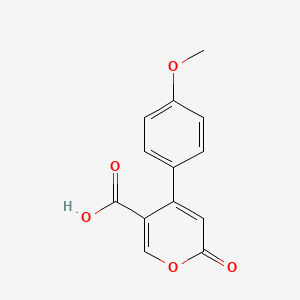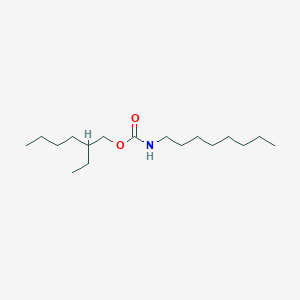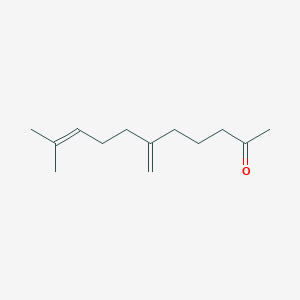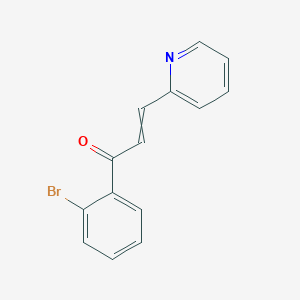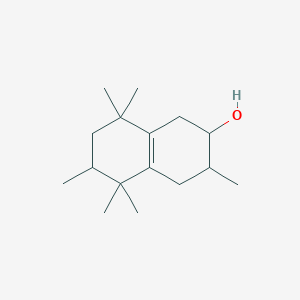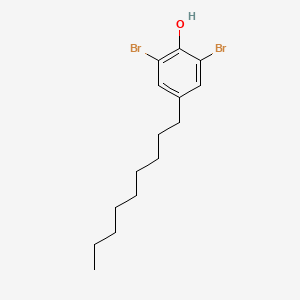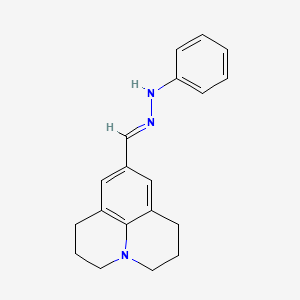
1-Acetamido-N-methylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetamido-N-methylcyclohexane-1-carboxamide is an organic compound with a cyclohexane ring substituted with an acetamido group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetamido-N-methylcyclohexane-1-carboxamide typically involves the amidation of a carboxylic acid substrate. One common method is the catalytic amidation of 1-methylcyclohexane-1-carboxylic acid with acetamide under mild conditions. The reaction can be catalyzed by various catalysts, including transition metal complexes and organocatalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Acetamido-N-methylcyclohexane-1-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-Acetamido-N-methylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-acetamido-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclohexane-1-carboxamide: Similar structure but lacks the acetamido group.
1-Acetamidocyclohexane: Similar structure but lacks the methyl group on the cyclohexane ring.
Uniqueness
1-Acetamido-N-methylcyclohexane-1-carboxamide is unique due to the presence of both the acetamido and methyl groups on the cyclohexane ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above .
Properties
CAS No. |
103732-15-6 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-acetamido-N-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H18N2O2/c1-8(13)12-10(9(14)11-2)6-4-3-5-7-10/h3-7H2,1-2H3,(H,11,14)(H,12,13) |
InChI Key |
GUQAMTZIPHETKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCCCC1)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)


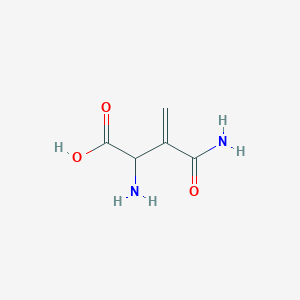

![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
